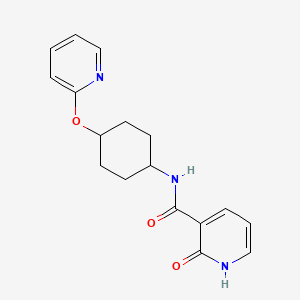
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a novel compound characterized by its unique chemical structure. This compound belongs to a class of organic molecules known for their applications in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves several steps:
Formation of the dihydropyridine core: : This usually starts with a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonium acetate are reacted to form the 1,2-dihydropyridine ring.
Introduction of the pyridin-2-yloxy group: : This involves nucleophilic substitution reactions to attach the pyridine ring to the cyclohexyl moiety.
Cyclohexyl ring configuration: : Utilizing specific stereoselective methods to ensure the correct configuration of the cyclohexyl ring.
Carboxamide formation: : Completing the molecule by introducing the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production typically optimizes these steps for scalability and efficiency:
Catalysts: : Use of appropriate catalysts to speed up reactions.
High-throughput screening: : Automating the synthesis process to quickly identify optimal reaction conditions.
Purification: : Employing methods such as recrystallization, column chromatography, and other separation techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : To form oxides or other oxidized derivatives.
Reduction: : To reduce oxo or carboxamide groups.
Substitution: : Particularly nucleophilic substitutions on the pyridine or dihydropyridine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Solvents: : Dichloromethane, ethanol, and water are commonly used solvents.
Catalysts: : Palladium on carbon (Pd/C) or platinum dioxide (PtO₂) for hydrogenation reactions.
Major Products Formed
Oxidation products: : Ketones, aldehydes, or carboxylic acids.
Reduction products: : Alcohols or amines.
Substitution products: : New derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is used extensively in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its effects on cellular processes and biological pathways.
Medicine: : Investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: : Applications in developing new materials and catalysts.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Influencing signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to:
Unique structural features: : Its cyclohexyl and pyridin-2-yloxy groups.
Biological activity: : Compared to similar dihydropyridine derivatives like nifedipine, it exhibits distinct pharmacological properties.
Similar Compounds
Nifedipine: : A dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: : Another calcium channel blocker with a similar core structure but different substituents.
Felodipine: : Similar in structure but varies in its substituent groups and pharmacological effects.
This compound's distinctive structure and diverse applications make it an exciting subject for ongoing research and development in multiple scientific domains.
Propiedades
IUPAC Name |
2-oxo-N-(4-pyridin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-14(4-3-11-19-16)17(22)20-12-6-8-13(9-7-12)23-15-5-1-2-10-18-15/h1-5,10-13H,6-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBXDQYRVDMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

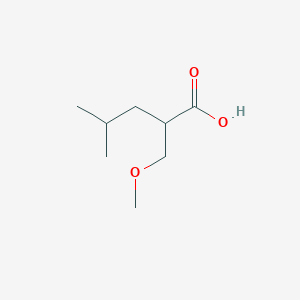

![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)
![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)
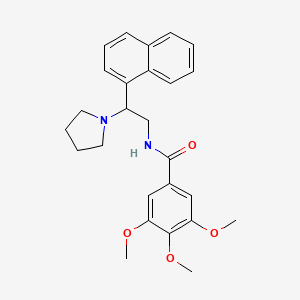
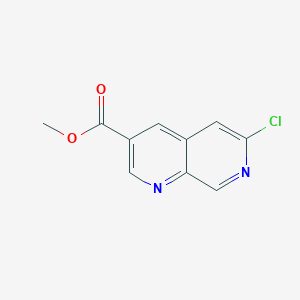
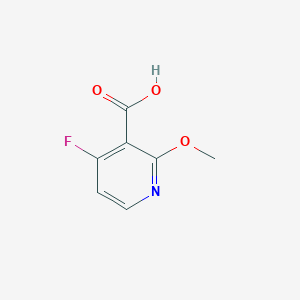
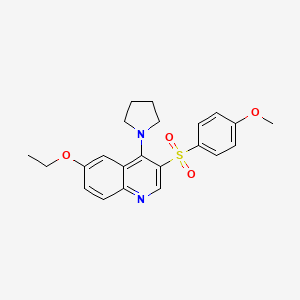
![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
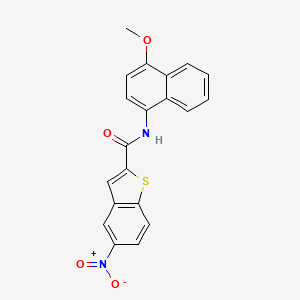
![3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
